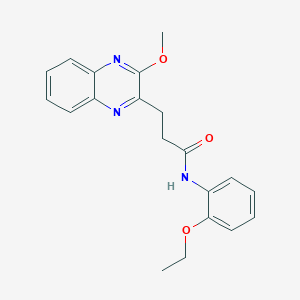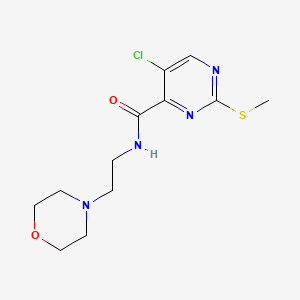![molecular formula C18H10ClIN2S B5340196 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B5340196.png)
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CIT, and it is a member of the acrylonitrile family of compounds. CIT has been shown to have a variety of biochemical and physiological effects, and it is currently being investigated for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of CIT is not fully understood, but it is believed to involve the formation of covalent bonds with biological molecules. This covalent bonding can lead to changes in the conformation and activity of these molecules, which can have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
CIT has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, and it can also induce apoptosis in cancer cells. Additionally, CIT has been shown to have anti-inflammatory properties, and it may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CIT is its high binding affinity for certain biological molecules. This makes it a useful tool for the detection and quantification of these molecules in complex biological samples. However, one limitation of CIT is its potential toxicity. CIT can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving CIT. One promising area of research involves the development of new fluorescent probes based on the structure of CIT. These probes could be used to detect a wide range of biological molecules with high sensitivity and specificity. Additionally, CIT may have potential therapeutic applications in the treatment of cancer and inflammatory diseases, and further research in these areas is warranted.
Méthodes De Synthèse
The synthesis of CIT is a complex process that involves several steps. The first step involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 4-iodobenzaldehyde to form 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)propenal. Finally, this compound is reacted with acetonitrile to form CIT.
Applications De Recherche Scientifique
CIT has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of CIT as a fluorescent probe for the detection of biological molecules. CIT has been shown to have a high binding affinity for certain biological molecules, and it can be used to detect these molecules in complex biological samples.
Propriétés
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClIN2S/c19-15-5-3-13(4-6-15)17-11-23-18(22-17)14(10-21)9-12-1-7-16(20)8-2-12/h1-9,11H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUKRAGVVJRKHM-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClIN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{5-bromo-2-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5340118.png)

![N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5340138.png)
![2-{4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenoxy}-N-phenylacetamide](/img/structure/B5340152.png)

![2-methyl-1-{[3-(methylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5340169.png)
![N-methyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5340174.png)
![2-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-1,2-oxazinane](/img/structure/B5340181.png)
![4-[7-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5340182.png)
![2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5340186.png)
![2-benzyl-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5340187.png)

![3-[(cyclopentylcarbonyl)amino]-N,4-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5340194.png)
